Cas no 24265-34-7 (Acetic acid, 2-chloro-,2-nitrophenyl ester)

The compound Acetic acid, 2-chloro-, 2-nitrophenyl ester is a specialized chemical ester featuring both chloro and nitro functional groups on its phenyl ring. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals, agrochemicals, and dyes. The presence of the electron-withdrawing nitro group enhances its electrophilic character, facilitating nucleophilic substitution reactions. Meanwhile, the chloroacetate moiety offers versatility in further derivatization. The compound is typically used under controlled conditions due to its reactivity. Proper handling and storage are essential to maintain stability, as it may be sensitive to moisture and heat. Its precise applications depend on specific synthetic pathways.
Acetic acid, 2-chloro-,2-nitrophenyl ester structure
24265-34-7 structure
商品名:Acetic acid, 2-chloro-,2-nitrophenyl ester
CAS番号:24265-34-7
MF:C8H6NO4Cl
メガワット:215.59054
CID:267627
PubChem ID:152673

Acetic acid, 2-chloro-,2-nitrophenyl ester 化学的及び物理的性質

名前と識別子

    • Acetic acid, 2-chloro-,2-nitrophenyl ester
    • (2-nitrophenyl) 2-chloroacetate
    • 2-Nitrophenyl chloroacetate
    • Acetic acid, chloro-, 2-nitrophenyl ester
    • o-Nitrophenyl chloroacetate
    • ortho-Nitrophenyl chloroacetate
    • Aceticacid, chloro-, 2-nitrophenyl ester (9CI)
    • Acetic acid, chloro-, o-nitrophenylester (7CI,8CI)
    • 2-nitrophenyl 2-chloroacetate
    • DTXSID90178964
    • o-Npca
    • MFCD34168992
    • AI3-23268
    • 24265-34-7
    • SCHEMBL10074950
    • Chloro-acetic acid 2-nitro-phenyl ester
    • インチ: 1S/C8H6ClNO4/c9-5-8(11)14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2
    • InChIKey: UCBRWZIQQPBXNJ-UHFFFAOYSA-N
    • ほほえんだ: ClCC(OC1=CC=CC=C1[N+]([O-])=O)=O

計算された属性

  • せいみつぶんしりょう: 214.99858
  • どういたいしつりょう: 214.9985354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 72.1Ų
  • 互変異性体の数: 何もない

じっけんとくせい

  • PSA: 69.44

Acetic acid, 2-chloro-,2-nitrophenyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB573260-5g
Chloro-acetic acid 2-nitro-phenyl ester, 95%; .
24265-34-7 95%
5g
€1050.10 2024-08-02
abcr
AB573260-1g
Chloro-acetic acid 2-nitro-phenyl ester, 95%; .
24265-34-7 95%
1g
€351.30 2024-08-02

Acetic acid, 2-chloro-,2-nitrophenyl ester 関連文献

Acetic acid, 2-chloro-,2-nitrophenyl esterに関する追加情報

Acetic Acid, 2-Chloro-,2-Nitrophenyl Ester (CAS No. 24265-34-7): A Comprehensive Overview

Acetic acid, 2-chloro-,2-nitrophenyl ester, also known by its CAS registry number CAS No. 24265-34-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of acetic acid, featuring a unique substitution pattern on the phenyl ring. The presence of both a chlorine atom and a nitro group at the ortho positions of the phenyl ring introduces distinct electronic and steric effects, making this compound a valuable substrate for various chemical transformations and applications.

The synthesis of acetic acid, 2-chloro-,2-nitrophenyl ester typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of such substituted aromatic esters. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, thereby streamlining the production process. These developments underscore the growing importance of sustainable and scalable synthetic routes in modern organic chemistry.

In terms of physical properties, CAS No. 24265-34-7 exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard atmospheric pressure. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various solvent-based reactions and formulations.

The chemical stability of acetic acid, 2-chloro-,2-nitrophenyl ester has been extensively studied under different environmental conditions. Recent studies have demonstrated that the compound remains stable under neutral and mildly acidic conditions but undergoes hydrolysis in the presence of strong bases or elevated temperatures. This information is crucial for its safe handling and storage in industrial settings.

From an application perspective, CAS No. 24265-34-7 finds utility in several industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For example, its use as a precursor in the development of anti-inflammatory agents has been reported in recent literature. Additionally, this compound is employed in agrochemicals as a component in herbicides and fungicides due to its ability to inhibit specific enzymatic pathways in target organisms.

The electronic effects introduced by the chlorine and nitro groups on the phenyl ring play a pivotal role in determining the reactivity of acetic acid, 2-chloro-,2-nitrophenyl ester. The nitro group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the aromatic ring and facilitating nucleophilic aromatic substitution reactions. Conversely, the chlorine atom introduces both electron-withdrawing and ortho/para-directing effects, which can be exploited to achieve regioselective substitutions.

In recent years, there has been a surge in interest regarding the use of CAS No. 24265-34-7 in advanced materials research. Scientists have investigated its potential as a building block for constructing functional polymers with tailored electronic properties. For instance, incorporating this compound into polymeric frameworks has been shown to enhance conductivity and stability under oxidative conditions.

The environmental impact of acetic acid, 2-chloro-,2-nitrophenyl ester has also come under scrutiny due to its widespread industrial applications. Studies have been conducted to assess its biodegradability and toxicity profiles. Preliminary findings suggest that while the compound exhibits moderate biodegradability under aerobic conditions, further research is required to fully understand its long-term ecological implications.

In conclusion, CAS No. 24265-34-7, or acetic acid, 2-chloro-,2-nitrophenyl ester, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique substitution pattern on the phenyl ring confers distinctive chemical properties that make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its synthesis, reactivity, and applications, this compound is poised to play an even more significant role in advancing modern chemistry.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:24265-34-7)Acetic acid, 2-chloro-,2-nitrophenyl ester
A1227326
清らかである:99%/99%
はかる:1g/5g
価格 ($):208/622